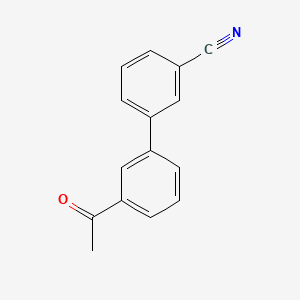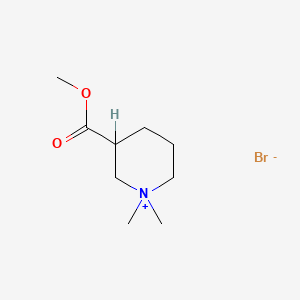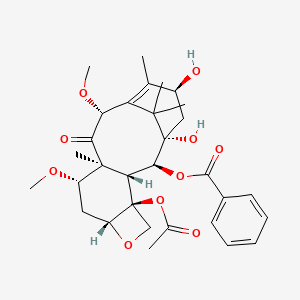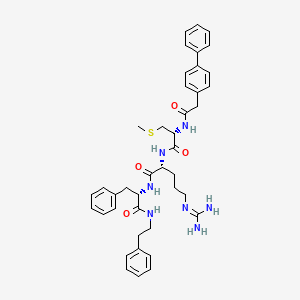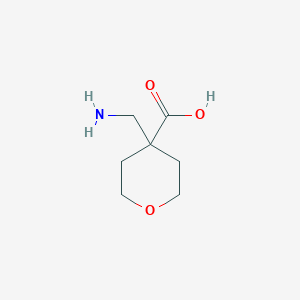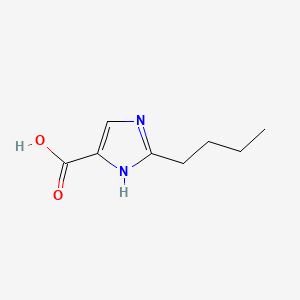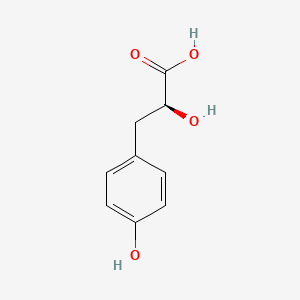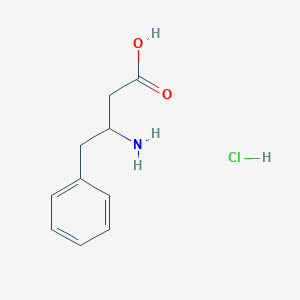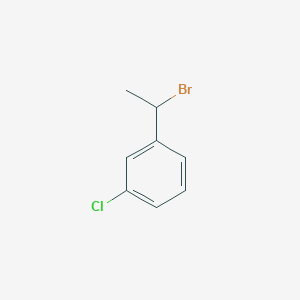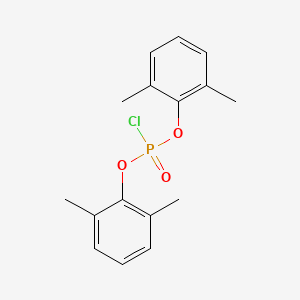![molecular formula C10H12ClNO2S B1277998 N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide CAS No. 184582-26-1](/img/structure/B1277998.png)
N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related acetamide compounds with different substituents and their synthesis, molecular structures, and intermolecular interactions. For instance, the synthesis and crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide and the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides are explored, which can provide insights into the chemical behavior and properties that might be expected for the compound .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the reaction of an appropriate aniline derivative with an acylating agent. For example, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . This suggests that the synthesis of "this compound" could potentially involve a similar acylation reaction using a thiophene derivative and an appropriate acyl chloride.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as NMR and IR, as well as X-ray diffraction analysis. For instance, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using these techniques . The molecular structure of "this compound" would likely be elucidated using similar methods, providing information on the arrangement of atoms and the geometry of the molecule.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, depending on their substituents. The papers provided do not detail specific reactions for the compounds studied, but it is common for acetamides to undergo nucleophilic substitution reactions, hydrolysis, and reactions with bases or reducing agents. The specific reactivity of "this compound" would depend on the electronic and steric effects of the thiophene and chloroacetyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and pi interactions, play a significant role in determining these properties. For example, the compounds studied in paper exhibit various intermolecular interactions that generate 3-D arrays, which could affect their physical properties. The properties of "this compound" would need to be empirically determined, but insights can be drawn from the behavior of structurally similar compounds.
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition and Anticancer Activity : N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide derivatives have been studied for their potential as glutaminase inhibitors. One study focused on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which showed similar potency and better solubility relative to BPTES. These compounds demonstrated effectiveness in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, suggesting their potential application in cancer treatment (Shukla et al., 2012).
Antimicrobial Properties : Another application of these compounds is in the development of antimicrobial agents. A study on the synthesis of tetra substituted thiophene derivatives via a one-pot three-component method revealed that these compounds exhibited antimicrobial activity. This suggests their potential use in developing new antimicrobial agents (Sable et al., 2014).
Organic Chemistry and Molecular Structure Studies : Research on different spatial orientations of amide derivatives, including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, provides insights into the molecular structure and interactions of these compounds. Such studies are essential for understanding the chemical properties and potential applications of these compounds in various fields (Kalita & Baruah, 2010).
Optoelectronic Properties : The study of thiazole-based polythiophenes, which includes compounds like N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, sheds light on their optoelectronic properties. These properties are crucial for applications in electronic devices and materials science (Camurlu & Guven, 2015).
Analgesic Properties : Some acetamide derivatives, including N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamides, have been investigated for their potential analgesic activities. These studies are significant in the field of medicinal chemistry and pharmaceuticals (Kaplancıklı et al., 2012).
Eigenschaften
IUPAC Name |
N-[2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-7(13)12-5-4-8-2-3-10(15-8)9(14)6-11/h2-3H,4-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEALSULQGZRCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(S1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427937 |
Source


|
| Record name | N-{2-[5-(2-chloroacetyl)thien-2-yl]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184582-26-1 |
Source


|
| Record name | N-{2-[5-(2-chloroacetyl)thien-2-yl]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)
